![molecular formula C25H24N2 B14451997 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 76379-40-3](/img/structure/B14451997.png)
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core with a butyl group and a prop-1-en-1-ylidene linkage, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline core. The butyl group and prop-1-en-1-ylidene linkage are introduced through subsequent alkylation and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 4-Bromoquinoline
- 4-Aminoquinoline
Uniqueness
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline stands out due to its specific structural features, such as the butyl group and the prop-1-en-1-ylidene linkage
Eigenschaften
CAS-Nummer |
76379-40-3 |
|---|---|
Molekularformel |
C25H24N2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-butyl-4-(3-quinolin-4-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C25H24N2/c1-2-3-18-27-19-16-21(23-12-5-7-14-25(23)27)10-8-9-20-15-17-26-24-13-6-4-11-22(20)24/h4-17,19H,2-3,18H2,1H3 |
InChI-Schlüssel |
BWOYMJBSTAILMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC(=CC=CC2=CC=NC3=CC=CC=C23)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

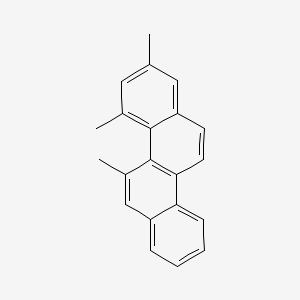
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
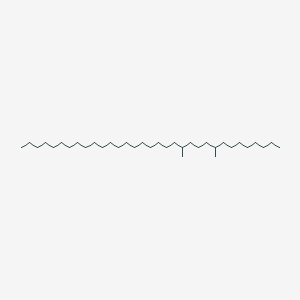


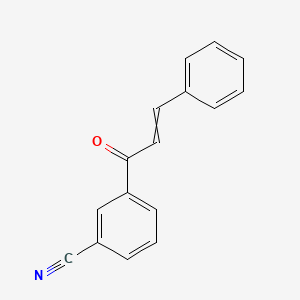
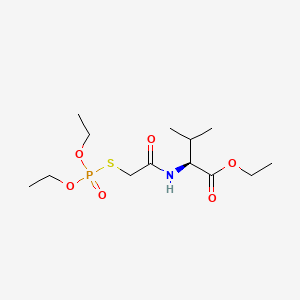
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
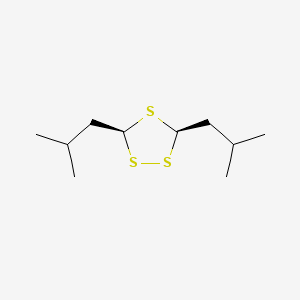
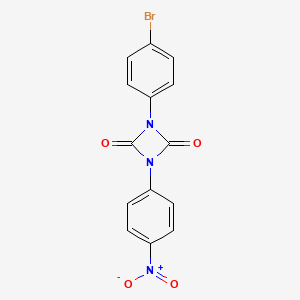
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
